fluorescent MIF ligand B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent Macrophage Migration Inhibitory Factor Ligand B is a synthetic organic compound designed as an inhibitor of the macrophage migration inhibitory factor. This compound is tethered to fluorescein, making it suitable for fluorescence polarization assays. These assays are used to determine the dissociation constant of macrophage migration inhibitory factor inhibitors, providing an alternative to the values obtained from tautomerization assays .
Preparation Methods
The synthesis of Fluorescent Macrophage Migration Inhibitory Factor Ligand B involves several steps, including the coupling of targeting ligands with fluorescent dyes via bioconjugation methods. Commonly used bioconjugation methods include traditional amide and thiol coupling, metal-catalyzed coupling reactions, and catalyst-free cycloaddition . The specific synthetic route and reaction conditions for this compound are detailed in the literature, with a focus on achieving high purity and yield .
Chemical Reactions Analysis
Fluorescent Macrophage Migration Inhibitory Factor Ligand B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fluorescent Macrophage Migration Inhibitory Factor Ligand B has a wide range of scientific research applications, including:
Chemistry: Used as a probe in fluorescence polarization assays to study the binding interactions of inhibitors with the macrophage migration inhibitory factor.
Biology: Employed in cellular imaging to track the localization and activity of the macrophage migration inhibitory factor within cells.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and cancer by inhibiting the activity of the macrophage migration inhibitory factor.
Industry: Utilized in high-throughput screening assays to identify new inhibitors of the macrophage migration inhibitory factor
Mechanism of Action
The mechanism of action of Fluorescent Macrophage Migration Inhibitory Factor Ligand B involves its binding to the active site of the macrophage migration inhibitory factor. This binding inhibits the enzymatic activity of the macrophage migration inhibitory factor, preventing it from promoting the release of other inflammatory cytokines. The compound’s fluorescent properties allow for the visualization and quantification of its binding interactions in fluorescence polarization assays .
Comparison with Similar Compounds
Fluorescent Macrophage Migration Inhibitory Factor Ligand B is unique in its combination of inhibitory activity and fluorescent properties. Similar compounds include other macrophage migration inhibitory factor inhibitors, such as biaryltriazoles, which also inhibit the enzymatic activity of the macrophage migration inhibitory factor but lack the fluorescent properties . The uniqueness of Fluorescent Macrophage Migration Inhibitory Factor Ligand B lies in its ability to serve as both an inhibitor and a fluorescent probe, making it a valuable tool for research and therapeutic applications.
Properties
Molecular Formula |
C47H40FN7O8S |
---|---|
Molecular Weight |
881.9 g/mol |
IUPAC Name |
N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]-4-[2-[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]quinolin-5-yl]oxybutanamide |
InChI |
InChI=1S/C47H40FN7O8S/c48-36-23-28(10-18-40(36)58)55-26-39(53-54-55)38-17-13-31-37(52-38)6-4-7-41(31)61-21-5-8-44(59)49-19-2-1-3-20-50-46(64)51-27-9-14-33-32(22-27)45(60)63-47(33)34-15-11-29(56)24-42(34)62-43-25-30(57)12-16-35(43)47/h4,6-7,9-18,22-26,56-58H,1-3,5,8,19-21H2,(H,49,59)(H2,50,51,64) |
InChI Key |
BMCSDEYJDALUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C3=CN(N=N3)C4=CC(=C(C=C4)O)F)C(=C1)OCCCC(=O)NCCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.